molecular formula C11H14O B1330142 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol CAS No. 56771-15-4

1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol

Cat. No.: B1330142
CAS No.: 56771-15-4
M. Wt: 162.23 g/mol
InChI Key: FRMMUYMRVFIPSC-UHFFFAOYSA-N
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Description

1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol is an organic compound with the molecular formula C11H16O. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group (-OH) and a methyl group (-CH3) on the tetrahydronaphthalene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol can be synthesized through several methods. One common approach involves the alkylation of 5,6,7,8-tetrahydronaphthalene with methyl iodide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions.

Another method involves the reduction of 1-methyl-5,6,7,8-tetrahydronaphthalen-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process converts the ketone group to a hydroxyl group, yielding this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for maximizing yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form saturated hydrocarbons. Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like ether or THF.

    Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) for halogenation; concentrated nitric acid (HNO3) for nitration.

Major Products Formed

    Oxidation: 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-one (ketone) or 1-methyl-5,6,7,8-tetrahydronaphthalen-2-al (aldehyde).

    Reduction: 1-Methyl-5,6,7,8-tetrahydronaphthalene (saturated hydrocarbon).

    Substitution: 1-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol (halogenated product) or 1-nitro-5,6,7,8-tetrahydronaphthalen-2-ol (nitrated product).

Scientific Research Applications

1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-5,6,7,8-tetrahydronaphthalen-2-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic naphthalene ring can interact with lipid membranes, affecting membrane properties and signaling pathways.

Comparison with Similar Compounds

1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol can be compared with other similar compounds, such as:

    5,6,7,8-Tetrahydronaphthalen-2-ol: Lacks the methyl group, resulting in different reactivity and properties.

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Properties

IUPAC Name

1-methyl-5,6,7,8-tetrahydronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h6-7,12H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMMUYMRVFIPSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1CCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40280602
Record name 1-methyl-5,6,7,8-tetrahydronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40280602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56771-15-4
Record name NSC17560
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17560
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-methyl-5,6,7,8-tetrahydronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40280602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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